(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by its unique structural features It is a chiral alcohol with a phenyl group substituted with two methyl groups at the 3 and 5 positions, attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and a suitable chiral auxiliary.
Grignard Reaction: The 3,5-dimethylbenzaldehyde undergoes a Grignard reaction with a methylmagnesium halide to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the desired (2R)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst, the intermediate ketone can be hydrogenated to produce the alcohol.
Enzymatic Resolution: Enzymes such as lipases can be employed to selectively hydrolyze one enantiomer, leaving the desired (2R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: The major products include 3-(3,5-dimethylphenyl)-2-methylpropan-1-one and 3-(3,5-dimethylphenyl)-2-methylpropanoic acid.
Reduction: Reduction can yield various alcohol derivatives.
Substitution: Substitution reactions can produce halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Flavor and Fragrance: The compound is explored for its potential use in the flavor and fragrance industry due to its unique aromatic properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in pharmaceutical research, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
(2S)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
3-(3,5-Dimethylphenyl)-2-methylpropan-1-one: The corresponding ketone with different reactivity and applications.
3-(3,5-Dimethylphenyl)-2-methylpropanoic acid: The carboxylic acid derivative with distinct chemical properties.
Uniqueness:
Chirality: The (2R)-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis and pharmaceutical applications.
Reactivity: The presence of the hydroxyl group and the specific substitution pattern on the phenyl ring confer unique reactivity, allowing for diverse chemical transformations.
Properties
IUPAC Name |
(2R)-3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWUVDGTFUATD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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